3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide

Catalog No.
S3217338
CAS No.
952982-19-3
M.F
C16H18ClFN2O2S
M. Wt
356.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobe...

CAS Number

952982-19-3

Product Name

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide

Molecular Formula

C16H18ClFN2O2S

Molecular Weight

356.84

InChI

InChI=1S/C16H18ClFN2O2S/c1-20(2)13-5-3-12(4-6-13)9-10-19-23(21,22)14-7-8-16(18)15(17)11-14/h3-8,11,19H,9-10H2,1-2H3

InChI Key

ABUZZFCOUMFZCG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl

solubility

not available

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C16H18ClFN2O2SC_{16}H_{18}ClFN_{2}O_{2}S and a molecular weight of 356.8 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The presence of a dimethylamino group and a fluorobenzene moiety contributes to its unique chemical properties, making it a candidate for various applications in medicinal chemistry and biological research .

  • Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation or tin(II) chloride for reduction, and various nucleophiles in the presence of appropriate catalysts for substitution reactions .

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide exhibits significant biological activity due to its sulfonamide structure. Sulfonamides are known to inhibit bacterial growth and are often used in antibiotic formulations. Additionally, this compound may interact with various biological targets, potentially influencing pathways related to cell signaling and metabolic processes. Its unique structure may enhance its binding affinity to specific receptors or enzymes compared to other sulfonamide derivatives .

The synthesis of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-fluorobenzenesulfonyl chloride under basic conditions. This reaction is commonly carried out in organic solvents such as dichloromethane or tetrahydrofuran, using bases like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the process. The synthesis can be optimized through continuous flow reactors in industrial settings to enhance yield and purity.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a sulfonamide derivative, it may serve as an antibiotic or be explored for other therapeutic uses.
  • Chemical Research: It can be utilized as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biological Probes: The compound may function as a probe for studying biological processes involving sulfonamide groups .

Studies on the interactions of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide with biological targets are crucial for understanding its pharmacological profile. Investigations may include:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.
  • Comparative Studies: Analyzing its effects relative to similar compounds to assess its unique properties and potential advantages.

Several compounds share structural similarities with 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Attributes
N-(4-(dimethylamino)phenethyl)-benzenesulfonamideLacks fluorineMay exhibit different binding affinities
N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamideFluorine positioned differentlyInfluences reactivity and interactions
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamideContains benzofuran moietyPotentially different pharmacological effects
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamideIndole core structureVariations in biological activity due to indole group

The uniqueness of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide lies in its specific arrangement of functional groups, particularly the positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds.

XLogP3

3.7

Dates

Last modified: 08-18-2023

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